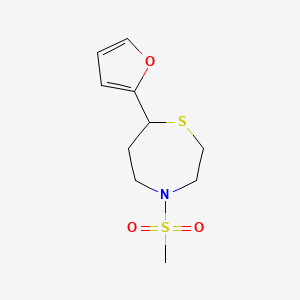

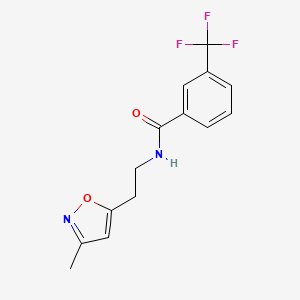

![molecular formula C24H18N2O6 B2780275 2-{[4-(7-Methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide CAS No. 951976-92-4](/img/structure/B2780275.png)

2-{[4-(7-Methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This compound can be synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The molecular structure of this compound is characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-4-methylcoumarin with organic halides, and the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology

The study of benzamide derivatives, including compounds similar to 2-{[4-(7-Methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide, has revealed their potential as serotonin 4 (5-HT(4)) receptor agonists. These compounds have shown favorable pharmacological profiles for gastrointestinal motility, highlighting their significance in medicinal chemistry and pharmacology research. For instance, Sonda et al. (2003) synthesized a series of benzamide derivatives evaluated for 5-HT(4) receptor agonist activity, which could be relevant to the gastrointestinal motility effects of similar compounds (Sonda et al., 2003).

Antimicrobial Activity

Another area of interest is the bactericidal activity of benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Zadrazilova et al. (2015) assessed the bactericidal properties of substituted benzamides, indicating the potential use of similar compounds in combatting antibiotic-resistant bacteria (Zadrazilova et al., 2015).

Environmental Science

In the field of environmental science, the degradation of benzamide derivatives by soil bacteria has been studied to understand the environmental fate of such compounds. For example, Cai et al. (2012) investigated the degradation of a novel herbicide by Amycolatopsis sp., which could offer insights into the biodegradability and environmental impact of similar chemical entities (Cai et al., 2012).

Chemical Synthesis and Catalysis

Research in chemical synthesis and catalysis has explored the use of benzamide compounds in the development of new synthetic methodologies. For instance, Mancuso et al. (2014) described a palladium iodide catalyzed approach for the synthesis of functionalized isoindolinone and isobenzofuranimine derivatives starting from 2-alkynylbenzamides, demonstrating the versatility of benzamide compounds in organic synthesis (Mancuso et al., 2014).

Propiedades

IUPAC Name |

2-[[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O6/c1-30-16-10-11-18-20(12-16)31-13-21(22(18)27)32-15-8-6-14(7-9-15)24(29)26-19-5-3-2-4-17(19)23(25)28/h2-13H,1H3,(H2,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMDVQDTQASOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(7-Methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

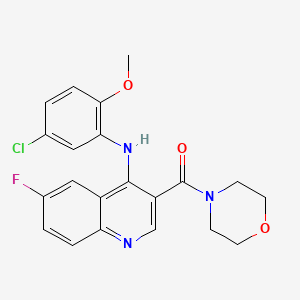

![2-(benzotriazol-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B2780194.png)

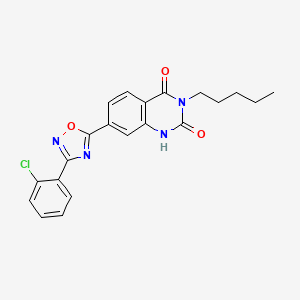

![N-[2-(3-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2780195.png)

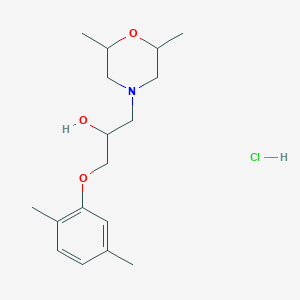

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2780201.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-4-(3-ethylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2780202.png)

![Methyl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2780204.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2780209.png)

![3-(6-Benzo[1,3]dioxol-5-yl-3-cyano-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B2780212.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2780213.png)

![5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2780214.png)